

Application Notes: LED-Based Photoactivation of JF-NP-26

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Compound of Interest		
Compound Name:	JF-NP-26	
Cat. No.:	B15619121	Get Quote

Introduction

Photopharmacology offers unprecedented control over biological systems by using light to activate or deactivate therapeutic compounds with high spatiotemporal precision.[1][2][3] **JF-NP-26** is a photoactivatable "caged" compound that serves as an inactive precursor to raseglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[4][5] A key advantage of **JF-NP-26** is its activation by 405 nm violet light, which falls within the visible spectrum.[4][5] This minimizes the phototoxicity associated with UV irradiation, making it highly suitable for applications in living cells and in vivo models.[5][6] Systemic administration of **JF-NP-26** followed by local illumination with an LED light source allows for the precise control of mGlu5 receptor activity, enabling detailed studies of its role in physiological processes such as pain signaling.[1][6]

Mechanism of Action

JF-NP-26 is a coumarin-caged derivative of raseglurant.[1] In its caged form, the compound is biologically inert.[4][6] Upon illumination with 405 nm light, a photochemical reaction cleaves the bond between the caging group and the active molecule, releasing raseglurant.[1][6] The liberated raseglurant then binds to an allosteric site on the mGlu5 receptor. This binding does not activate the receptor directly but negatively modulates its response to endogenous agonists like glutamate or experimental agonists like quisqualate.[4][6] The result is an inhibition of the canonical Gq-protein signaling pathway, leading to a blockage of downstream events such as intracellular calcium mobilization.[4][6]



Signaling pathway of JF-NP-26 photoactivation.

Physicochemical and Photochemical Properties

A summary of the key properties of **JF-NP-26** is provided below. This data is essential for preparing stock solutions and designing illumination parameters.

Property	Value	Source
Chemical Name	(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate	
Molecular Formula	C30H28FN3O4	[7]
Molecular Weight	513.56 g/mol	[7]
CAS Number	2341841-03-8	[7][8]
Appearance	Solid	-
Solubility	Soluble to 100 mM in DMSO	[5][7]
Storage	Store at -20°C, protect from light	[5][7]
Activation Wavelength	405 nm (Violet Light)	[4][5][7]
Quantum Yield (Φ)	0.18	[7][8]

Protocols for LED-Based Photoactivation Protocol 1: In Vitro Photoactivation in Cell Culture

This protocol details the light-dependent inhibition of mGlu5 receptor activity in a cell culture model, typically measured by changes in intracellular calcium.

Objective: To validate the light-dependent NAM activity of **JF-NP-26** on mGlu5 receptors in a controlled cellular environment.

Materials:



- JF-NP-26
- Anhydrous DMSO
- HEK293 cells expressing mGlu5 receptors (or primary neurons)
- Cell culture medium
- mGlu5 agonist (e.g., Quisqualate)
- Fluorescent calcium indicator (e.g., Fura-2 AM, Calbryte[™] 590)
- Inverted microscope equipped with an epifluorescence 405 nm LED illumination source
- Plate reader or imaging software for fluorescence quantification

Methodology:

- Preparation of Stock Solution:
 - Prepare a 10-100 mM stock solution of JF-NP-26 in anhydrous DMSO.[5][7]
 - Store aliquots at -20°C, protected from light.
- Cell Preparation:
 - Plate mGlu5-expressing cells onto glass-bottom dishes suitable for microscopy.
 - Culture overnight to allow for cell adherence.
 - On the day of the experiment, load cells with a suitable calcium indicator dye according to the manufacturer's protocol.
- Application of JF-NP-26:
 - \circ Dilute the **JF-NP-26** stock solution in culture medium to the final desired concentration (typically 1-10 μ M).
 - Replace the medium in the dish with the JF-NP-26-containing medium and incubate.

Methodological & Application





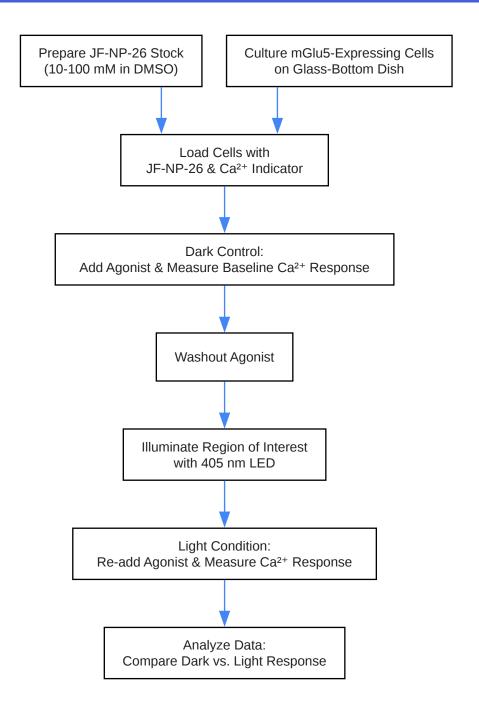
Photoactivation and Measurement:

- Baseline (Dark): Place the dish on the microscope stage. In a dark field, add the mGlu5
 agonist (e.g., quisqualate) and measure the resulting increase in intracellular calcium
 fluorescence.[4][6]
- Washout: Wash the cells with medium to remove the agonist and allow the calcium signal to return to baseline.
- Photoactivation (Light): Using the 405 nm LED, illuminate a specific region of interest (ROI) for a defined period (e.g., 30-60 seconds). Power density should be optimized for the specific setup.
- Post-Light Measurement: Immediately following illumination, re-apply the same concentration of mGlu5 agonist and measure the calcium response within the illuminated ROI.[6]

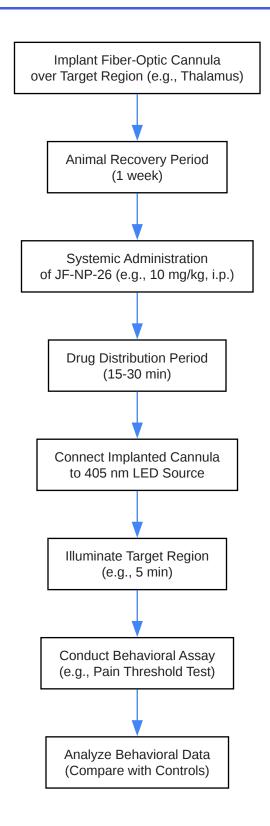
• Data Analysis:

- Quantify the peak fluorescence intensity for both the dark and light conditions.
- A successful experiment will show a robust calcium signal in the dark and a significantly attenuated or abolished signal after 405 nm illumination, demonstrating light-dependent NAM activity.[4][6]









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